Ethyl 3-Amino-N-cyano-3-oxopropanimidate
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Overview
Description
Ethyl 3-Amino-N-cyano-3-oxopropanimidate is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. This compound is known for its unique structure, which includes an amino group, a cyano group, and an oxo group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Amino-N-cyano-3-oxopropanimidate typically involves the cyanoacetylation of amines. One common method is the base-catalyzed condensation of amines with ethyl cyanoacetate in an ethanolic sodium ethoxide solution . This reaction proceeds under mild conditions and yields the desired N-cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound often employs solvent-free methods to enhance efficiency and reduce environmental impact. For example, the direct treatment of amines with ethyl cyanoacetate at elevated temperatures (around 70°C) without the use of solvents has been reported . This method not only simplifies the process but also minimizes the need for purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Amino-N-cyano-3-oxopropanimidate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and oxo groups.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bidentate reagents.
Substitution Reactions: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 3-Amino-N-cyano-3-oxopropanimidate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: Its derivatives have shown potential in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-N-cyano-3-oxopropanimidate involves its interaction with specific molecular targets. The compound’s cyano group and oxo group enable it to act as a nucleophile and electrophile, respectively, facilitating its participation in various biochemical pathways. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 3-Amino-N-cyano-3-oxopropanimidate can be compared with other cyanoacetamide derivatives, such as:
- Mthis compound
- Propyl 3-Amino-N-cyano-3-oxopropanimidate
- Butyl 3-Amino-N-cyano-3-oxopropanimidate
Uniqueness
What sets this compound apart is its specific ethyl group, which can influence its reactivity and solubility properties. This makes it particularly suitable for certain synthetic applications where other derivatives may not perform as well .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 3-amino-N-cyano-3-oxopropanimidate |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(9-4-7)3-5(8)10/h2-3H2,1H3,(H2,8,10) |
InChI Key |
RYHMZPISAVNVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC#N)CC(=O)N |
Origin of Product |
United States |
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